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Compound of Interest

Compound Name: MMV006833

Cat. No.: B4714636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiplasmodial activity of the novel

compound MMV006833 against established antimalarial agents. The data presented is collated

from independent research studies, offering a clear perspective on its potential as a next-

generation therapeutic. All quantitative data is summarized in structured tables, and detailed

experimental protocols are provided for key assays. Visual diagrams generated using Graphviz

illustrate the compound's mechanism of action and the experimental workflow for its evaluation.

Comparative Antiplasmodial Activity
MMV006833, an aryl amino acetamide, has been identified as a potent inhibitor of Plasmodium

falciparum, the parasite responsible for the most severe form of malaria. Recent independent

studies have verified its activity and elucidated its mechanism of action, positioning it as a

promising candidate for further drug development.

In Vitro Efficacy Against P. falciparum**
Independent screening of the Medicines for Malaria Venture (MMV) Pathogen Box has

provided comparative in vitro efficacy data for MMV006833 against the chloroquine-sensitive

3D7 strain of P. falciparum. The 50% inhibitory concentration (IC50) of MMV006833 was

determined alongside standard antimalarials, including chloroquine and dihydroartemisinin (the

active metabolite of artesunate).
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Compound Target Strain IC50 (nM) Reference

MMV006833 P. falciparum 3D7
3.85 (median of 16

potent compounds)
[1]

Chloroquine (CQ) P. falciparum 3D7 35.14 [1]

Dihydroartemisinin

(DHA)
P. falciparum 3D7 8.1 [1]

Further studies have confirmed the potent activity of MMV006833 (referred to as M-833 in the

study) and have also determined its efficacy against resistant parasite lines.

Compound Target Strain EC50 (nM)
95%
Confidence
Interval

Reference

MMV006833 (M-

833)

P. falciparum

3D7 (Wild-Type)
~200 Not specified [2]

MMV006833 (M-

833)

M-833 Resistant

Population D
>10,000 Not specified [2]

MMV006833 (M-

833)

M-833 Resistant

Population E
~4,500 Not specified

Mechanism of Action: Targeting PfSTART1 and
Inhibiting Vacuolar Expansion
Recent research has identified the lipid-transfer protein PfSTART1 as the molecular target of

MMV006833. By inhibiting PfSTART1, MMV006833 disrupts the expansion of the

parasitophorous vacuole membrane, a critical process for the development of the parasite

within the red blood cell, particularly during the ring stage. This novel mechanism of action is

distinct from that of many existing antimalarials.
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Figure 1. Proposed mechanism of action of MMV006833 in Plasmodium falciparum.

Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for

determining the in vitro antiplasmodial activity of MMV006833 and comparator compounds.

In Vitro Antiplasmodial Susceptibility Assay
This protocol is adapted from a study that screened the MMV Pathogen Box, including

MMV006833.

Parasite Culture:P. falciparum 3D7 strain is maintained in continuous culture in human

erythrocytes under standard conditions (90% N2, 5% O2, 5% CO2 at 37°C).

Synchronization: Parasite cultures are synchronized to the ring stage (>80%) using two

consecutive treatments with 5% D-sorbitol.

Drug Dilution: Test compounds are serially diluted (5-fold) to obtain a range of nine

concentrations, typically from 20 µM to 0.05 nM.

Assay Setup: In a 96-well microtiter plate, synchronized infected red blood cells (iRBCs) are

added to achieve a final parasitemia of 0.5% and a hematocrit of 2%. Each drug

concentration is tested in triplicate.

Incubation: The plate is incubated for 72 hours under standard culture conditions to allow for

a full growth and re-invasion cycle.
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Growth Inhibition Measurement: Parasite growth is determined by measuring parasite lactate

dehydrogenase (pLDH) activity or by using a fluorescent DNA-intercalating dye like SYBR

Green I.

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the

percentage of growth inhibition against the log of the drug concentration and fitting the data

to a sigmoidal dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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